molecular formula C11H11Cl2NOS B14160741 N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide CAS No. 793730-86-6

N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide

Cat. No.: B14160741
CAS No.: 793730-86-6
M. Wt: 276.2 g/mol
InChI Key: IIUIZMAFAQGYGF-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide is an organic compound characterized by the presence of a cyclopropyl group, a dichlorophenyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide typically involves the reaction of 2,5-dichlorothiophenol with cyclopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of 2,5-dichlorothiophenol: This can be synthesized by the chlorination of thiophenol using chlorine gas or a chlorinating agent.

    Reaction with cyclopropylamine: The 2,5-dichlorothiophenol is then reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form the intermediate product.

    Acylation with chloroacetyl chloride: The intermediate is then acylated using chloroacetyl chloride to yield n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the cyclopropyl group or to convert the thioether to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, de-cyclopropylated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-((2,4-dichlorophenyl)thio)acetamide
  • n-Cyclopropyl-2-((2,6-dichlorophenyl)thio)acetamide
  • n-Cyclopropyl-2-((2,5-difluorophenyl)thio)acetamide

Uniqueness

n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

793730-86-6

Molecular Formula

C11H11Cl2NOS

Molecular Weight

276.2 g/mol

IUPAC Name

N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide

InChI

InChI=1S/C11H11Cl2NOS/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)

InChI Key

IIUIZMAFAQGYGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=C(C=CC(=C2)Cl)Cl

solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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